Ethyl 4-(4-methylpiperidin-1-yl)benzoate
Description
Ethyl 4-(4-methylpiperidin-1-yl)benzoate (CAS: see supplier listings) is a benzoate ester derivative featuring a 4-methylpiperidine substituent at the para-position of the aromatic ring. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 263.34 g/mol (estimated from structural analogs). This compound is characterized by a piperidine ring substituted with a methyl group at the 4-position, which influences its steric and electronic properties. It is commonly utilized as an intermediate in organic synthesis and pharmaceutical research due to its modular structure, allowing for further functionalization.
Properties
CAS No. |
1160246-03-6 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 |
IUPAC Name |
ethyl 4-(4-methylpiperidin-1-yl)benzoate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-15(17)13-4-6-14(7-5-13)16-10-8-12(2)9-11-16/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
JTILVVAGYLREJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitutions on the Aromatic Ring
- Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate (CAS: 942474-47-7): This analog introduces a nitro group at the 3-position of the benzene ring, significantly altering electronic properties. Applications may differ due to this polar modification.
Modifications to the Piperidine Ring
- Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8): The addition of a second methyl group at the 4-position of the piperidine ring increases steric hindrance, which could reduce conformational flexibility and affect binding interactions in biological systems. The molecular formula is C₁₆H₂₃NO₂ (MW: 277.36 g/mol).
- Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate (CAS: 2007924-91-4): Replacement of the piperidine ring with a seven-membered diazepane ring introduces an additional nitrogen atom, altering solubility and basicity.
Piperazine-Based Analogs
- Ethyl 4-(piperazin-1-yl)benzoate (CAS: 80518-57-6):
Substituting piperidine with piperazine removes the methyl group and adds a secondary amine, increasing polarity and hydrogen-bonding capacity. Physical properties include a melting point of 94–95°C and a boiling point of 388.9±27.0°C.
Functional Group Additions
- Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)benzoate (CAS: 1242283-83-5):
A hydroxyethyl group on the piperazine ring enhances hydrophilicity (MW: 278.35 g/mol), making this compound more suitable for aqueous-phase reactions or prodrug design.
Extended Alkyl Chains
- Ethyl 4-((3-(4-methylpiperidin-1-yl)propyl)amino)piperidine-1-carboxylate: This derivative features a propylamino linker between the benzoate and piperidine groups, extending the molecule’s length (MW: ~363.5 g/mol). Such modifications are often explored in drug discovery to optimize pharmacokinetics.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Ethyl 4-(4-methylpiperidin-1-yl)benzoate | C₁₅H₂₁NO₂ | 263.34 | 4-methylpiperidine |
| Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate | C₁₅H₂₀N₂O₄ | 304.34 | 3-nitro, 4-methylpiperidine |
| Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate | C₁₆H₂₃NO₂ | 277.36 | 4,4-dimethylpiperidine |
| Ethyl 4-(piperazin-1-yl)benzoate | C₁₃H₁₈N₂O₂ | 234.30 | Piperazine |
| Ethyl 4-(4-(2-hydroxyethyl)piperazin-1-yl)benzoate | C₁₅H₂₂N₂O₃ | 278.35 | 2-hydroxyethylpiperazine |
Table 2: Reactivity and Physical Properties
Research Findings
- Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity compared to 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion and improved physical properties.
- Synthetic Utility: Piperidine- and piperazine-based benzoates are frequently employed as building blocks in drug discovery.
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